

3,5-Bis(benzyloxy)picolinic acid theoretical properties.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Bis(benzyloxy)picolinic acid

Cat. No.: B3026500

[Get Quote](#)

An In-Depth Technical Guide to the Theoretical Properties of **3,5-Bis(benzyloxy)picolinic Acid**

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties of **3,5-Bis(benzyloxy)picolinic acid**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive empirical data in public literature, this document synthesizes predicted physicochemical, spectroscopic, and structural characteristics derived from established computational methods and analysis of analogous structures. The guide is intended for researchers, scientists, and drug development professionals, offering foundational data to inform experimental design, synthetic strategy, and evaluation of this molecule's potential as a therapeutic agent or advanced intermediate. We will explore its molecular structure, predicted ADME-relevant properties (pKa, logP, PSA), a full theoretical spectroscopic profile (¹H NMR, ¹³C NMR, IR, MS), and a proposed computational workflow for further in-silico investigation.

Introduction: The Scientific Rationale

3,5-Bis(benzyloxy)picolinic acid belongs to the pyridinecarboxylic acid class of compounds, with picolinic acid (pyridine-2-carboxylic acid) as its core scaffold. Picolinic acid and its derivatives are not merely synthetic curiosities; they are endogenous metabolites of tryptophan and are known to possess a wide array of biological activities, including neuroprotective, immunological, and antiproliferative effects.^{[1][2]} The core picolinic acid structure is a bidentate chelating agent, a property that often underpins its biological function.^[2]

The introduction of two benzyloxy groups at the 3 and 5 positions of the pyridine ring dramatically alters the molecule's electronic and steric landscape. The benzyloxy moiety is a common functional group in medicinal chemistry, often introduced to modulate lipophilicity, introduce specific binding interactions (e.g., pi-stacking), or act as a protecting group.^[3] The strategic placement of these bulky, lipophilic groups on the polar picolinic acid core suggests a molecule designed with intent—potentially to enhance membrane permeability, target specific protein pockets, or serve as a precursor for more complex molecular architectures.^{[4][5]} Understanding its theoretical properties is the critical first step in unlocking this potential, providing a predictive framework that saves significant time and resources in the laboratory.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior. **3,5-Bis(benzyloxy)picolinic acid** is structured around a central pyridine ring, functionalized with a carboxylic acid at the 2-position and two benzyloxy ether linkages at the 3 and 5-positions.

Figure 1: Chemical Structure of **3,5-Bis(benzyloxy)picolinic acid**.

The key structural and molecular identifiers for this compound are summarized below.

Property	Value	Source(s)
CAS Number	1000025-93-3	[6] [7]
Molecular Formula	C ₂₀ H ₁₇ NO ₄	[6]
Molecular Weight	335.36 g/mol	[8]
Appearance	Predicted: White to off-white solid	

Predicted Physicochemical Properties for Drug Development

A molecule's potential as a therapeutic agent is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The

following properties are predicted based on the molecule's structure and are crucial for assessing its "drug-likeness".

Predicted Property	Value	Rationale & Implication for Drug Development
pKa (acidic)	~3.5 - 4.5	<p>The carboxylic acid is the primary acidic proton. The parent picolinic acid has a pKa around 1.0, but this is for the pyridinium ion; the carboxylic acid pKa is ~5.4. The electron-withdrawing nature of the pyridine nitrogen increases the acidity of the carboxyl group compared to benzoic acid (~4.2). The two benzyloxy groups are weakly electron-donating via resonance but their inductive effect is minimal. The predicted pKa suggests the molecule will be ionized at physiological pH (7.4), which is critical for aqueous solubility.^[9]</p>
cLogP (Lipophilicity)	~3.8 - 4.5	<p>The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity. The parent picolinic acid is relatively polar ($\text{LogP} \approx 0.72$).^[9] The addition of two large, nonpolar benzyl groups will substantially increase the lipophilicity, driving the cLogP into a range often associated with good membrane permeability, but potentially posing a risk for poor aqueous solubility if not balanced by polar groups.</p>

Topological Polar Surface Area (TPSA)	69.5 Å ²	TPSA is a key predictor of passive membrane transport. [10][11] A TPSA of less than 140 Å ² is a criterion for good oral bioavailability.[12] The calculated value of 69.5 Å ² (from the carboxylic acid and two ether oxygens) is well within the desired range, suggesting that the molecule has a high probability of good cell permeability.
Rotatable Bonds	6	The number of rotatable bonds is an indicator of molecular flexibility. A count of 10 or fewer is generally preferred for good oral bioavailability.[13] With 6 rotatable bonds (two C-O, two O-CH ₂ , and two CH ₂ -Ph bonds), the molecule possesses significant conformational flexibility, allowing it to adapt its shape to bind to a target or cross a membrane. This "chameleonic" behavior is crucial for larger molecules.[14]

Predicted Spectroscopic Profile

Spectroscopic analysis is the cornerstone of chemical identification. While experimental spectra for this specific molecule are not publicly available, a theoretical profile can be constructed based on well-established principles and data from analogous compounds.[1][15]

Proton Nuclear Magnetic Resonance (¹H NMR)

The predicted ^1H NMR spectrum in a solvent like CDCl_3 would show distinct signals for each unique proton environment.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	COOH
~8.1-8.2	Doublet (d)	1H	H-6 (Pyridine)
~7.30 - 7.50	Multiplet (m)	10H	Phenyl H's (2 x C_6H_5)
~7.1-7.2	Doublet (d)	1H	H-4 (Pyridine)
~5.20	Singlet (s)	2H	O- CH_2 (C5-position)
~5.15	Singlet (s)	2H	O- CH_2 (C3-position)

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR)

The ^{13}C NMR would complement the proton data, identifying each unique carbon environment.

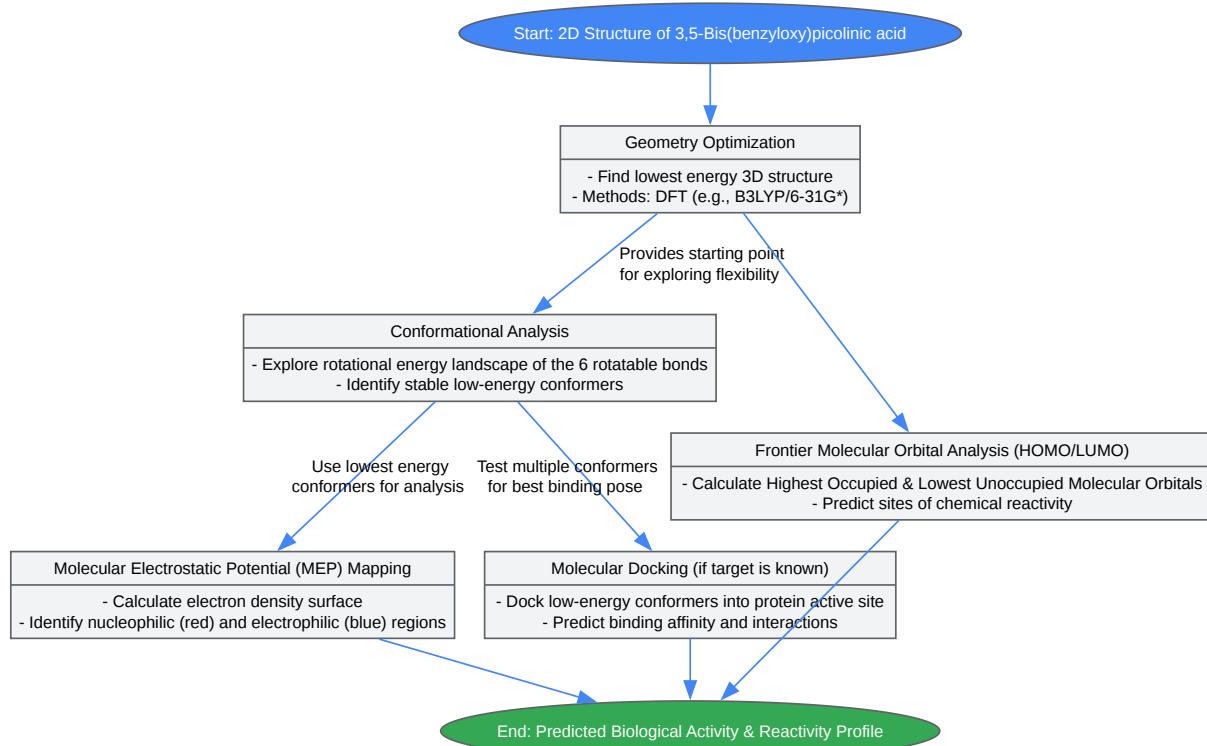
Chemical Shift (δ , ppm)	Assignment
~165-168	C=O (Carboxylic Acid)
~158	C-5 (Pyridine, C-O)
~155	C-3 (Pyridine, C-O)
~148	C-2 (Pyridine, C-COOH)
~140	C-6 (Pyridine)
~136	Quaternary Phenyl C's
~127 - 129	Phenyl C's (CH)
~110	C-4 (Pyridine)
~71-72	O- CH_2 (both benzylic carbons)

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
3030-3100 (sharp)	C-H stretch	Aromatic (Pyridine & Phenyl)
2850-2960 (sharp)	C-H stretch	Aliphatic (CH ₂)
~1700-1725	C=O stretch	Carboxylic Acid
~1580-1610	C=C / C=N stretch	Aromatic Rings
~1200-1300	C-O stretch	Aryl Ether & Carboxylic Acid
690-770 (strong)	C-H bend	Monosubstituted Benzene Rings

Mass Spectrometry (MS)


In mass spectrometry, the molecule would be ionized and fragmented. Electron Impact (EI) ionization would likely produce the following key signals.

m/z Ratio	Predicted Identity	Fragmentation Pathway
335	[M] ⁺	Molecular Ion
290	[M - COOH] ⁺	Loss of the carboxylic acid group
244	[M - CH ₂ Ph] ⁺	Loss of a benzyl group
91	[C ₇ H ₇] ⁺	Tropylium ion (from benzyl fragmentation)

A Framework for Deeper Computational Analysis

To move beyond predictive properties and understand the molecule's dynamic behavior, a structured computational workflow is essential. This process allows for the simulation of

molecular behavior, providing insights that are difficult to obtain through purely experimental means.[16]

[Click to download full resolution via product page](#)

Figure 2: Proposed workflow for in-silico analysis.

Causality of the Workflow:

- Geometry Optimization: We begin by converting the 2D structure into its most stable 3D conformation. This is the foundation for all subsequent calculations, as an inaccurate

structure will yield meaningless results.

- Conformational Analysis: Due to its 6 rotatable bonds, the molecule can exist in many shapes. This step is crucial to identify the most energetically favorable conformers that are likely to exist in a biological system and be responsible for its activity.[14]
- MEP & Frontier Orbital Analysis: These quantum chemical calculations reveal the molecule's electronic character. The MEP map shows where the molecule is likely to form hydrogen bonds or other electrostatic interactions, while HOMO/LUMO analysis points to the most reactive sites, guiding predictions about metabolism or covalent interactions.[16]
- Molecular Docking: If a biological target is hypothesized, docking the low-energy conformers into its binding site can predict the strength and nature of the interaction. This is a cornerstone of modern, rational drug design.[17]

Synthesis of Findings & Implications for Drug Development

The theoretical data paint a picture of a molecule with promising, albeit challenging, drug-like characteristics.

- High Permeability, Potential Solubility Issues: The high cLogP and ideal TPSA suggest that **3,5-Bis(benzyloxy)picolinic acid** is likely to be a good "Rule of 5" candidate with excellent passive membrane permeability.[13] However, its high lipophilicity may lead to poor aqueous solubility, a common challenge in drug development. The ionizable carboxylic acid group will be critical in mitigating this, potentially allowing for the formation of soluble salts.
- A Scaffold for Targeted Design: The molecule's conformational flexibility, combined with the potential for pi-stacking from the two phenyl rings and hydrogen bonding from the picolinic acid core, makes it a versatile scaffold. These features could be exploited to achieve high-affinity binding to a range of biological targets, from kinases to receptors.[18][19][20]
- Metabolic Considerations: The benzylic CH₂ groups and the phenyl rings are potential sites of metabolism by cytochrome P450 enzymes (e.g., hydroxylation). The ether linkages could also be subject to cleavage. The computational workflow described above can help predict

these metabolic "hotspots," allowing for proactive chemical modification to improve metabolic stability.

Conclusion

3,5-Bis(benzyloxy)picolinic acid is a molecule of significant theoretical interest. Its predicted properties—moderate polarity, high lipophilicity, excellent TPSA, and significant conformational flexibility—position it as a promising scaffold for the development of novel therapeutics. While it presents a potential challenge in terms of aqueous solubility, its structural features offer numerous avenues for achieving potent and specific biological activity. This in-depth theoretical guide provides a robust, data-driven foundation for any researcher or organization looking to synthesize, evaluate, and ultimately capitalize on the potential of this intriguing compound. The predictive data herein should serve as a powerful tool to accelerate the research and development lifecycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Computer-aided molecular modeling, synthesis, and biological evaluation of 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline as a novel benzodiazepine receptor agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picolinic Acids as β -Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3,5-Bis(benzyloxy)picolinic acid | CymitQuimica [cymitquimica.com]
- 7. 1000025-93-3|3,5-Bis(benzyloxy)picolinic acid|BLD Pharm [bldpharm.com]
- 8. cato-chem.com [cato-chem.com]
- 9. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicalresearchjournal.org [medicalresearchjournal.org]
- 14. iris.unito.it [iris.unito.it]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. academicworks.cuny.edu [academicworks.cuny.edu]
- 17. Drug development. Drugs inspired by a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. celcuity.com [celcuity.com]
- To cite this document: BenchChem. [3,5-Bis(benzyloxy)picolinic acid theoretical properties.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026500#3-5-bis-benzyloxy-picolinic-acid-theoretical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com